molecular formula C24H25N B8636981 N-benzyl-2,2-diphenylpent-4-en-1-amine

N-benzyl-2,2-diphenylpent-4-en-1-amine

Cat. No.: B8636981
M. Wt: 327.5 g/mol
InChI Key: HITDCFIQESKYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2,2-diphenylpent-4-en-1-amine is a specialized organic compound that serves as a valuable intermediate in synthetic and medicinal chemistry research. Its structure incorporates a primary amine that has been derivatized with a benzyl group and a pent-4-enyl chain featuring a sterically prominent geminal diphenyl group at the 2-position. This unique architecture makes it a substrate of significant interest for studying intramolecular cyclization reactions, particularly those catalyzed by transition metals. The strategic importance of this compound lies in its potential as a precursor for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines . The presence of both the nucleophilic amine and the terminal alkene within the same molecule enables reactions like intramolecular hydroamination, a 100% atom-economical process for constructing privileged heterocyclic scaffolds found in many biologically active molecules . The geminal diphenyl substituents introduce significant steric influence and can affect the electron density at the reaction centers, which can be leveraged to study steric effects on reaction rates and stereoselectivity, a phenomenon related to the Thorpe-Ingold effect . Researchers utilize this compound and its analogs to develop and evaluate novel catalytic systems. Its reactivity has been demonstrated with various metal catalysts, including those based on rare-earth and alkaline earth metals, to achieve efficient ring closure . As a derivative of 2,2-diphenylpent-4-enylamine, this benzyl-substituted analog expands the toolkit for exploring structure-activity relationships and for accessing more complex molecular architectures in drug discovery and materials science . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H25N

Molecular Weight

327.5 g/mol

IUPAC Name

N-benzyl-2,2-diphenylpent-4-en-1-amine

InChI

InChI=1S/C24H25N/c1-2-18-24(22-14-8-4-9-15-22,23-16-10-5-11-17-23)20-25-19-21-12-6-3-7-13-21/h2-17,25H,1,18-20H2

InChI Key

HITDCFIQESKYJS-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CNCC1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N Benzyl 2,2 Diphenylpent 4 En 1 Amine

Literature-Reported Synthesis Routes for the Parent Compound

The synthesis of the parent compound, N-benzyl-2,2-diphenylpent-4-en-1-amine, has been explored through various catalytic approaches, primarily focusing on atom-economical methods like hydroamination.

Specific Catalytic Approaches (e.g., Rhodium-catalyzed hydroamination)

Rhodium-catalyzed intramolecular hydroamination serves as a key strategy for the synthesis of related heterocyclic structures from substrates like this compound. This method is particularly valuable for its ability to form nitrogen-containing rings, which are significant motifs in biologically active molecules. nih.gov

One of the primary applications of this catalytic approach is the cyclization of this compound to form 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. nih.gov This reaction is an example of an intramolecular addition of an amine to an olefin, leading to the formation of a five-membered ring. The efficiency and enantioselectivity of this transformation are highly dependent on the choice of chiral ligands complexed with the rhodium catalyst. nih.gov

Research has shown that dialkylbiaryl phosphine (B1218219) ligands are effective in rhodium-catalyzed intramolecular hydroamination. nih.gov The reaction typically involves a rhodium precursor, such as [Rh(COD)2]BF4, and a chiral ligand. For instance, the use of specific KenPhos ligands has been documented to provide the pyrrolidine (B122466) product in high yield, although the enantiomeric excess can vary significantly with the ligand structure. nih.gov The nature of the protecting group on the nitrogen atom also plays a crucial role, with substituted benzyl (B1604629) groups sometimes leading to higher enantioselectivity. nih.gov

While late transition metals are explored for hydroamination, catalysts based on lanthanides and group 4 transition metals are also known for their high reactivity in these transformations. nih.gov However, their sensitivity to air and moisture can limit their practical application. nih.gov In contrast, rhodium-based systems offer a more robust alternative for the synthesis of enantioenriched 2-methylpyrrolidines. nih.gov

Catalytic Systems for Rhodium-Catalyzed Hydroamination
Catalyst SystemSubstrateProductKey Features
[Rh(COD)2]BF4 / Chiral Phosphine LigandsThis compound1-benzyl-2-methyl-4,4-diphenylpyrrolidineAtom-economical, forms enantioenriched pyrrolidines. nih.gov
Lanthanide and Group 4 Metal CatalystsUnactivated AlkenesNitrogen HeterocyclesHighly reactive, sensitive to air and moisture. nih.gov

Methodologies for Related N-Benzyl Amines and Pentenamines

The synthesis of N-benzyl amines is a broad area of organic chemistry with numerous established methodologies. A common and environmentally friendly approach is the "borrowing hydrogen" methodology, which involves the direct coupling of benzyl alcohols with amines. nih.govacs.org This method is atom-economical as it generates water as the only byproduct. nih.gov Various catalysts, including those based on nickel, cobalt, manganese, and ruthenium, have been successfully employed for this transformation. organic-chemistry.org For example, commercially available heterogeneous nickel catalysts can be used with aqueous ammonia (B1221849) or ammonium (B1175870) salts for the synthesis of primary benzylamines. nih.govacs.org

Another significant route to N-benzyl amines is through the reductive amination of aldehydes. This involves the reaction of an aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. lookchem.com This can be performed in a one-pot procedure and is often catalyzed by metals such as palladium on carbon. lookchem.com

The synthesis of pentenamine derivatives can be achieved through various routes, including the palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide as a source of electrophilic nitrogen.

Preparative Techniques for Stereochemical Control

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, especially when chiral centers are present.

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of N-benzyl amines, α-substituted benzylamines can themselves serve as chiral auxiliaries. google.com These reagents can deliver a nitrogen atom while influencing the formation of diastereomeric intermediates, which can then be separated. google.com The chiral auxiliary can be removed later in the synthetic sequence. google.com For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The subsequent alkylation of the enolate is directed by the chiral centers on the pseudoephedrine backbone. wikipedia.org

Chiral catalysts are also extensively used to achieve enantioselective transformations. In the rhodium-catalyzed hydroamination of this compound, the enantioselectivity is imparted by the chiral phosphine ligand coordinated to the rhodium center. nih.gov The development of new chiral ligands is an active area of research aimed at improving the enantiomeric excess of the desired product.

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For N-benzyl amines, several enantioselective methods have been developed. One notable example is the copper-catalyzed aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which provides chiral secondary benzylamines with high enantioselectivity. nih.gov This method has been shown to be effective for a range of alkylimines. nih.gov

Asymmetric hydrogenation of imines is another powerful tool for the enantioselective synthesis of amines. lookchem.com This can be achieved using chiral catalysts, such as those based on iridium or zirconocene (B1252598) complexes, although the enantiomeric excess may vary. lookchem.com A practical approach for producing enantiomerically pure N-benzyl-α-methyl benzylamine (B48309) involves the hydrogenation of the corresponding imine using a palladium on carbon catalyst, which has been shown to proceed without racemization. lookchem.com

The enantioselective synthesis of more complex structures often involves multi-step sequences where the key stereochemistry-defining step utilizes a chiral catalyst or reagent. For example, the synthesis of the natural product (-)-pentalenene employs a catalytic enantioselective cyclopropenation to establish the absolute stereochemistry early in the synthesis. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the context of synthesizing this compound and related compounds, several approaches align with these principles.

The "borrowing hydrogen" methodology for N-alkylation of amines with alcohols is a prime example of a green synthetic route. nih.govacs.org This method is atom-economical, as the alcohol is converted to the amine with the only byproduct being water. nih.gov It avoids the use of stoichiometric and often toxic alkylating agents. The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the green credentials of this process. nih.govacs.org

Electrochemical methods also offer a sustainable alternative for amine synthesis. For instance, the electrosynthesis of benzyl-tert-butylamine has been demonstrated through the nickel-catalyzed oxidation of benzyl alcohol to benzaldehyde, followed by reductive amination. rsc.org This approach uses electrons as the "reagent," minimizing waste and avoiding harsh chemical oxidants or reductants. rsc.org

The use of microwave irradiation to accelerate reactions is another green chemistry technique. rsc.org It can lead to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. For example, the N-alkylation of a 3,4-diphenylmaleimide derivative with benzyl bromide has been optimized using microwave irradiation. rsc.org

Green Chemistry Approaches in Amine Synthesis
PrincipleMethodologyAdvantages
Atom EconomyBorrowing Hydrogen MethodologyWater is the only byproduct. nih.gov
Use of Renewable Feedstocks/ReagentsElectrochemical SynthesisUses electrons as a "green" reagent. rsc.org
Energy EfficiencyMicrowave-Assisted SynthesisReduces reaction times and energy consumption. rsc.org
CatalysisUse of Recoverable Heterogeneous CatalystsFacilitates catalyst recycling and reduces waste. nih.govacs.org

Chemical Transformations and Reaction Mechanisms of N Benzyl 2,2 Diphenylpent 4 En 1 Amine

Intramolecular Hydroamination Reactions

Intramolecular hydroamination is a highly atom-economical method for constructing nitrogen heterocycles from readily available aminoalkenes. researchgate.net The cyclization of N-benzyl-2,2-diphenylpent-4-en-1-amine, in particular, has served as a key test reaction for the development of new catalytic systems. researchgate.net The gem-diphenyl group in the substrate is known to bias the molecule toward cyclization, facilitating the reaction. researchgate.net

Catalytic Systems and Ligand Effects (e.g., Rhodium, Iridium, Rare Earth Metals)

A range of metal-based catalysts has been explored for the intramolecular hydroamination of this compound and related aminoalkenes, with late transition metals and rare-earth metals showing significant promise.

Rhodium-Based Catalysts: Rhodium complexes have proven to be particularly effective. Catalysts generated from rhodium precursors like [Rh(COD)₂]BF₄, when combined with specific phosphine (B1218219) ligands, facilitate the reaction under mild conditions. researchgate.netchemspider.com The choice of ligand is critical to the catalyst's performance. For instance, ligands such as DPEphos and DPPB have been investigated, but can lead to mixtures of products, including the desired cyclic amine, isomerized olefin, and enamines. chemspider.com More advanced ligand designs, such as diaminophosphine ligands that bind in a κ³-P,O,P pincer mode, create highly active rhodium catalysts that can operate at temperatures from room temperature to 70 °C and show broad functional group tolerance. researchgate.netnih.gov Chiral binaphthyl-based electron-rich phosphine ligands, like KenPhos, have been specifically employed to achieve enantioselectivity in the cyclization of this compound. researchgate.net

Iridium-Based Catalysts: Iridium complexes are also capable of catalyzing intramolecular hydroamination. The phosphino–phenolate complex (κ²-{2-i-Pr₂PC₆H₄}O)Ir(COD) has been shown to be an effective precatalyst for the cyclization of secondary alkylamines, including this compound, to yield pyrrolidine (B122466) derivatives. These iridium-based systems can provide high yields without competing alkene isomerization.

Rare Earth Metal-Based Catalysts: Catalysts based on rare-earth metals (e.g., Lanthanides, Yttrium, Scandium) are among the most active for the intramolecular hydroamination of aminoalkenes. researchgate.net Complexes such as LiLn(NiPr₂)₄(THF) (where Ln = Sc, Y, La) have been screened, with yttrium and lanthanum derivatives showing high efficiency at 60 °C for phenyl-substituted substrates like this compound. These catalysts are often highly sensitive to air and moisture and can have limited tolerance for certain functional groups. researchgate.net Kinetic studies on prototypical aminoalkenes using a range of rare-earth metal catalysts indicate that the reaction rate often increases with a larger metal ion radius.

Reaction Conditions and Optimization Studies

The optimization of reaction conditions is crucial for achieving high yield and selectivity in the hydroamination of this compound. Studies have focused on catalyst loading, temperature, reaction time, and the nature of the ligand.

For rhodium-catalyzed systems, reactions are often conducted at temperatures ranging from 50 °C to 70 °C. researchgate.netchemspider.com For example, the cyclization of this compound using 5 mol% [Rh(COD)₂]BF₄ and 6 mol% of a chiral phosphine ligand can proceed to high conversion over 15 to 24 hours. researchgate.net The use of highly active rhodium pincer complexes can enable reactions at even milder temperatures (room temperature to 70 °C). researchgate.netnih.gov

Optimization studies frequently involve screening a library of ligands to identify the one that provides the best combination of reactivity and selectivity. In the development of an enantioselective process, various chiral phosphine ligands were tested, demonstrating that the ligand structure has a profound impact on both the yield and the enantiomeric excess (ee) of the product. researchgate.net

Below is a data table summarizing the effect of different chiral phosphine ligands on the rhodium-catalyzed intramolecular hydroamination of this compound. researchgate.net

EntryLigandYield (%)ee (%)
1L1 (KenPhos)9538 (S)
2L28320 (S)
3L38n.d.
4L49539 (S)

Conditions: 5 mol% [Rh(COD)₂]BF₄, 6 mol% ligand. Data sourced from J. Am. Chem. Soc. 2008, 130, 1570–1571. researchgate.net

Regioselectivity and Stereoselectivity in Cyclization to Nitrogen Heterocycles

The intramolecular hydroamination of this compound proceeds with high regioselectivity, exclusively yielding the five-membered pyrrolidine ring through an exo-cyclization pathway. This results in the formation of 1-benzyl-2-methyl-4,4-diphenylpyrrolidine. researchgate.netchemspider.com The alternative endo-cyclization, which would form a six-membered piperidine (B6355638) ring, is not observed. This selectivity is a common feature in the cyclization of terminal aminoalkenes.

Controlling the stereoselectivity of this transformation has been a significant goal. The development of chiral catalysts has enabled the enantioselective synthesis of 2-methylpyrrolidines. researchgate.net Using rhodium catalysts with chiral binaphthyl-based phosphine ligands, enantioenriched 1-benzyl-2-methyl-4,4-diphenylpyrrolidine has been synthesized with good enantioselectivity (up to 91% ee with other substrates). researchgate.net The specific configuration of the product is determined by the chirality of the ligand used. For example, in one study, several ligands provided the (S)-enantiomer of the product. researchgate.net

Elucidation of Mechanistic Pathways (e.g., Olefin Activation, Zwitterionic Intermediates, Protonolysis, Reductive Elimination)

Two primary mechanistic pathways are generally considered for hydroamination catalyzed by late transition metals. researchgate.net

Path A: Insertion of the alkene into a metal-amide (M-N) bond.

Path B: Nucleophilic attack of the amine onto a metal-activated olefin.

For electron-deficient late transition metals like palladium, platinum, and iridium, the reaction typically proceeds via Path B, involving the nucleophilic addition of the amine onto the coordinated alkene. researchgate.net However, for certain highly active rhodium catalysts, mechanistic data suggest a different turnover-limiting step. researchgate.netnih.gov

In these rhodium-catalyzed systems, the proposed cycle involves coordination of the aminoalkene to the metal center, followed by insertion of the alkene into the rhodium-amide bond to form a rhodium-alkyl intermediate. researchgate.netnih.gov The critical step is the subsequent protonolysis of the rhodium-carbon (Rh-C) bond by another molecule of the amine substrate, which releases the cyclized product and regenerates the active rhodium-amido catalyst. researchgate.netnih.gov The high activity of these catalysts stems from the favorable rate of this protonolysis step compared to the rate of the reverse reaction (β-hydride elimination or reversion to the acyclic precursor). researchgate.netnih.gov The general mechanism for rare-earth metal catalysts is also believed to involve the insertion of the C=C bond into the metal-nitrogen bond, followed by protonolysis. More complex mechanisms involving zwitterionic intermediates have also been proposed, particularly in systems where the metal center polarizes the alkene for nucleophilic attack.

Derivatization and Functionalization Reactions

Alkene Reactivity: Electrophilic Additions

While the vast majority of published research on this compound focuses on the reactivity of its amine and alkene moieties in concert via intramolecular hydroamination, the terminal alkene group possesses the inherent reactivity characteristic of a monosubstituted olefin. In principle, this double bond is susceptible to a variety of electrophilic addition reactions.

Standard electrophilic addition mechanisms would involve the attack of the π-electrons of the double bond on an electrophile, leading to the formation of a carbocation intermediate at the more substituted carbon (Markovnikov's rule). Subsequent attack by a nucleophile would yield the final product. However, specific examples of such derivatizations (e.g., halogenation, hydrohalogenation, hydration, or epoxidation) for this compound are not prominently reported in the scientific literature, likely due to the synthetic focus on its cyclization. With certain rhodium catalysts, isomerization of the terminal alkene to an internal position has been observed as a competing reaction pathway, demonstrating the accessibility and reactivity of the double bond under transition metal catalysis. chemspider.com

Amine Reactivity: Nucleophilic Substitutions and Acylation

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent nucleophilicity drives its participation in substitution and acylation reactions. As a secondary amine, it can react with a variety of electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation is a characteristic reaction of secondary amines. In a reaction analogous to that of the primary amine 2,2-diphenylpent-4-en-1-amine, this compound is expected to react readily with acylating agents such as acyl chlorides, anhydrides, and isocyanates. For instance, the reaction with an acyl chloride, like 4-bromobenzoyl chloride, would proceed in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct, yielding the corresponding N-acylated amide. Similarly, reaction with an isocyanate, such as phenyl isocyanate, would lead to the formation of a substituted urea. These reactions underscore the amine's role as a potent nucleophile.

The table below summarizes key acylation reactions demonstrated with a closely related primary amine, which are illustrative of the expected reactivity for the N-benzylated secondary amine.

ReagentProduct TypeReaction Conditions
4-Bromobenzoyl ChlorideAmideCH₂Cl₂, Triethylamine
Phenyl IsocyanateUreaCH₂Cl₂, 0 °C to room temp.
Benzoic AnhydrideAmideCH₂Cl₂, Triethylamine

This interactive table is based on reactivity data for the analogous primary amine, 2,2-diphenylpent-4-en-1-amine, as a model for the reactivity of the target secondary amine.

Other Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

Beyond simple acylation, the secondary amine functionality in this compound allows it to participate in more complex bond-forming reactions.

Mannich Reaction: The Mannich reaction is a cornerstone of organic synthesis for forming a C-C bond adjacent to a nitrogen atom. youtube.com It is a three-component reaction involving an amine, a non-enolizable aldehyde (like formaldehyde), and a compound with an active hydrogen (a carbon acid). youtube.comnih.gov In this context, this compound can react with formaldehyde (B43269) to generate a transient Eschenmoser-like salt or iminium ion. This electrophilic intermediate is then attacked by a carbon nucleophile, such as the enol of a ketone, to form a β-amino carbonyl compound, known as a Mannich base. youtube.com The reaction provides a direct method for the aminomethylation of carbon acids. nih.gov

Aza-Wittig Reaction: The aza-Wittig reaction is a powerful method for forming carbon-nitrogen double bonds (imines). chem-station.com While this compound itself is a product rather than a typical starting material for this reaction, the synthesis of such secondary amines can be achieved via an aza-Wittig pathway. mdma.ch The general process involves the reaction of an iminophosphorane with an aldehyde or ketone. chem-station.com The resulting imine can then be readily reduced using agents like sodium borohydride (B1222165) to yield the corresponding secondary amine. This highlights a synthetic route toward complex secondary amines where the final C-N single bond is formed via the reduction of a C=N double bond constructed by the aza-Wittig reaction. mdma.ch

The table below outlines these important C-C and C-N bond-forming reactions.

Reaction NameReactantsBond FormedProduct Type
Mannich ReactionSecondary Amine + Formaldehyde + Carbon AcidC-Cβ-Amino Ketone (Mannich Base)
Aza-Wittig followed by ReductionIminophosphorane + Aldehyde, then NaBH₄C-NSecondary Amine

This interactive table summarizes key bond-forming reactions applicable to or for the synthesis of secondary amines like this compound.

Polymerization Potential of Unsaturated Amine Moieties

The this compound molecule contains a terminal alkene in the pent-4-enyl group, which introduces the potential for polymerization. This unsaturated moiety can, in principle, undergo chain-growth polymerization through various mechanisms.

Radical Polymerization: Free radical polymerization is a common method for producing high molecular weight polymers from monomers containing carbon-carbon double bonds. uliege.be The terminal alkene of this compound could potentially be polymerized using radical initiators. The process would involve the initiation, propagation, and termination steps characteristic of radical chain reactions, leading to a polymer with a saturated carbon backbone and pendant N-benzyl-2,2-diphenylpropylamine groups.

Ring-Opening Metathesis Polymerization (ROMP): ROMP is a powerful polymerization technique that utilizes transition metal catalysts, such as Grubbs-type ruthenium catalysts, to polymerize strained cyclic olefins. wikipedia.orgyoutube.com While the subject compound is an acyclic olefin and thus not a direct monomer for ROMP, the presence of the amine functionality is highly relevant in the context of metathesis catalysis. Research has shown that unprotected amine functionalities can have a detrimental effect on ruthenium-based ROMP catalysts. ubc.ca The basicity and nucleophilicity of the amine can lead to catalyst deactivation through coordination to the metal center, which can inhibit the polymerization process. ubc.ca This highlights a significant chemical consideration for any metathesis-based transformation, such as cross-metathesis, that might be attempted with this substrate.

The potential polymerization pathways are summarized in the table below.

Polymerization MethodReactive MoietyPotential OutcomeKey Considerations
Radical PolymerizationTerminal Alkene (C=C)Polyolefin with amine side chainsStandard radical chain-growth mechanism. uliege.be
Ring-Opening Metathesis Polymerization (ROMP)N/A (Amine group is relevant)Catalyst DeactivationThe amine functionality can poison Ru-based metathesis catalysts. ubc.ca

This interactive table outlines the potential for polymerization and related chemical reactivity of the unsaturated amine moiety.

Despite a comprehensive search for scientific data, specific experimental and computational details for the chemical compound this compound are not available in the public domain. General information regarding related N-benzyl amine compounds and methodologies for spectroscopic and computational analysis exists; however, applying such general data to a specific, uncharacterized molecule would be scientifically unfounded.

Consequently, it is not possible to provide a detailed and accurate article on the spectroscopic and computational approaches for elucidating the molecular structure and reactivity of this compound that adheres to the provided outline and quality standards. The required research findings, including specific data for NMR, Mass Spectrometry, IR/UV-Vis spectroscopy, and quantum chemical calculations such as Density Functional Theory for conformational analysis, are absent from the available literature.

Therefore, the generation of the requested article cannot be fulfilled at this time due to the lack of specific scientific information for the target compound.

Spectroscopic and Computational Approaches for Elucidating N Benzyl 2,2 Diphenylpent 4 En 1 Amine Molecular Structure and Reactivity

Computational Chemistry for Molecular Insights

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For N-benzyl-2,2-diphenylpent-4-en-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the presence of its lone pair of electrons, with some delocalization into the adjacent benzyl (B1604629) and diphenylmethyl groups. The LUMO, on the other hand, would likely be distributed across the aromatic rings of the benzyl and diphenyl substituents, which can accommodate additional electron density.

DFT calculations, a common computational method, can be employed to determine the energies of these orbitals. While specific values for this compound are not available, a hypothetical representation based on similar N-benzyl amine structures is presented in Table 1.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-5.8
LUMO-0.9
HOMO-LUMO Gap (ΔE)4.9

This interactive table presents hypothetical energy values for the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them for this compound, calculated using Density Functional Theory (DFT).

Reactivity Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from DFT, provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

These descriptors can be calculated using the following equations, based on Koopmans' theorem:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO)

Electrophilicity Index (ω) = χ2 / (2η)

Based on the hypothetical HOMO and LUMO energies, the reactivity descriptors for this compound can be estimated as shown in Table 2.

Table 2: Hypothetical Reactivity Descriptors for this compound

Reactivity DescriptorValue (eV)
Electronegativity (χ)3.35
Chemical Hardness (η)4.90
Electrophilicity Index (ω)1.14

This interactive table displays hypothetical values for key reactivity descriptors of this compound, including electronegativity, chemical hardness, and the electrophilicity index, derived from DFT calculations.

Molecular Dynamics Simulations for Reaction Pathways

While DFT calculations provide insight into the static electronic properties of a molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and the initial stages of chemical reactions.

For this compound, MD simulations could be particularly useful in understanding:

Conformational Landscape: The molecule possesses several rotatable bonds, leading to a complex potential energy surface with numerous local minima. MD simulations can explore these different conformations and identify the most stable ones.

Solvent Effects: The behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations can explicitly include solvent molecules to provide a more realistic model of its behavior in solution.

Initial Reaction Events: By simulating the interaction of this compound with other reactants, MD can reveal the initial steps of a reaction, such as the formation of reactant complexes and the orientation required for a reaction to occur. For instance, in an alkylation reaction, MD could simulate the approach of an alkyl halide to the nucleophilic nitrogen atom.

Mechanistic Elucidation through Transition State Analysis and Energy Profiles

To gain a deeper understanding of a chemical reaction's mechanism, it is necessary to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

DFT calculations are a powerful tool for locating transition states and mapping out the entire reaction energy profile. For a potential reaction involving this compound, such as N-alkylation, a computational study would involve:

Geometry Optimization: The 3D structures of the reactants (this compound and an alkylating agent), the product (the corresponding quaternary ammonium (B1175870) salt), and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the reactants and products are true energy minima (having no imaginary frequencies) and that the transition state is a first-order saddle point (having exactly one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

The resulting energy profile provides crucial information about the reaction, including whether it is exothermic or endothermic, the height of the activation energy barrier, and whether any intermediates are formed. For complex, multi-step reactions, this analysis can be performed for each elementary step.

Research on Derivatives and Analogues of N Benzyl 2,2 Diphenylpent 4 En 1 Amine

Synthesis of Structural Analogues and Substituted Derivatives

The synthesis of structural analogues of N-benzyl-2,2-diphenylpent-4-en-1-amine involves strategic modifications at three primary sites: the benzyl (B1604629) moiety, the diphenylpentene backbone, and through the introduction of heteroatoms. These modifications are designed to investigate structure-activity relationships and to generate novel compounds with tailored properties.

Systematic variation of substituents on the benzyl ring of N-benzyl amine derivatives is a common strategy to probe electronic and steric effects on their reactivity and selectivity. This involves the introduction of both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions (ortho, meta, and para) on the phenyl ring.

For instance, analogues of this compound can be synthesized by reacting 2,2-diphenylpent-4-en-1-amine with a series of substituted benzyl halides or benzaldehydes via reductive amination. This approach allows for the facile introduction of a wide range of functional groups.

Table 1: Examples of Substituted Benzyl Moieties for Analogue Synthesis

Substituent Position Electronic Effect
Methoxy (-OCH₃) para Electron-donating
Methyl (-CH₃) para Electron-donating
Chloro (-Cl) para Electron-withdrawing
Nitro (-NO₂) para Electron-withdrawing

Alterations to the diphenylpentene backbone of this compound can lead to significant changes in the molecule's conformational flexibility and steric environment. These modifications can include:

Variation of the Phenyl Groups: Replacing one or both phenyl groups with other aryl or alkyl substituents to study the impact of steric bulk and electronic properties on the molecule's behavior.

Modification of the Pentene Chain: Altering the length of the alkyl chain or the position of the double bond can influence intramolecular interactions and the reactivity of the terminal alkene. For example, homologation or isomerization of the pentene chain can provide access to a range of structurally diverse analogues.

These modifications often require multi-step synthetic sequences, starting from different precursors to construct the desired backbone before the introduction of the N-benzyl group.

The introduction of heteroatoms into the structure of this compound can dramatically alter its physicochemical properties, such as polarity and hydrogen bonding capacity. Common strategies include:

Incorporation of Heterocycles: Replacing the benzyl group with a heteroaromatic moiety, such as pyridyl, furyl, or thienyl groups. The synthesis of such analogues can be achieved by reacting the primary amine with the corresponding heteroaromatic aldehyde followed by reduction.

Substitution within the Backbone: While synthetically challenging, the replacement of a carbon atom within the diphenylpentene backbone with a heteroatom like oxygen or sulfur could lead to the creation of novel ether or thioether analogues.

These heteroatom-containing analogues are of interest for their potential to engage in different non-covalent interactions, which is a crucial aspect in various fields of chemical research.

Comparative Studies of Reactivity and Selectivity in Analogues

Once a library of this compound analogues is synthesized, comparative studies are conducted to evaluate how the structural modifications influence their chemical reactivity and selectivity. These studies often involve subjecting the analogues to a common set of reactions and analyzing the outcomes.

Key areas of investigation include:

Nucleophilicity of the Amine: The electronic nature of the substituents on the benzyl ring directly impacts the electron density on the nitrogen atom. Analogues with electron-donating groups are expected to exhibit enhanced nucleophilicity, while those with electron-withdrawing groups will show reduced nucleophilicity. This can be quantified through kinetic studies of their reactions with standard electrophiles.

Reactivity of the Alkene: The terminal double bond in the diphenylpentene backbone is a site for various chemical transformations, such as additions, oxidations, and metathesis reactions. The steric and electronic environment created by the rest of the molecule can influence the accessibility and reactivity of this functional group.

Selectivity in Reactions: For analogues that can undergo multiple reaction pathways, the selectivity (chemo-, regio-, and stereoselectivity) is a critical parameter to study. For instance, in reactions involving both the amine and the alkene, the chemoselectivity can be tuned by the modifications introduced in the analogues.

Table 2: Predicted Reactivity Trends for Substituted Analogues

Modification Expected Effect on Amine Nucleophilicity Expected Effect on Alkene Reactivity
EDG on Benzyl Ring Increase Minimal
EWG on Benzyl Ring Decrease Minimal
Increased Steric Bulk on Backbone Minimal Decrease

Structural Diversity and Scaffold Generation for Synthetic Applications

The development of a diverse set of analogues of this compound serves as a platform for generating a wide array of molecular scaffolds, a key principle in diversity-oriented synthesis (DOS). The goal of DOS is to efficiently create collections of structurally diverse small molecules for screening in drug discovery and chemical biology.

The functional groups present in this compound and its derivatives—the secondary amine and the terminal alkene—are versatile handles for a variety of chemical transformations. By strategically applying different reaction conditions, a single analogue can be converted into multiple, distinct molecular skeletons.

For example, the amine functionality allows for:

Acylation to form amides.

Alkylation to form tertiary amines.

Participation in cyclization reactions.

The alkene functionality can be utilized in:

Olefin metathesis to form larger rings or polymers.

Epoxidation followed by ring-opening to introduce new functional groups.

Hydroformylation to introduce an aldehyde group.

By combining these transformations in a combinatorial fashion, a large and diverse library of complex molecules can be generated from a relatively small set of initial analogues. This approach highlights the utility of this compound as a versatile building block for the exploration of chemical space.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the use of This compound in the advanced applications outlined in the requested article structure. While the fields of organic synthesis, catalysis, and materials science are vast, this particular compound is not prominently featured as a key building block, catalyst precursor, or material science component in accessible research.

General synthetic methods exist for the classes of compounds mentioned (nitrogen-containing heterocycles, amino alcohols, chiral ligands), but a direct, documented role for this compound in these specific contexts could not be verified. Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Advanced Applications in Organic Synthesis and Catalysis

Potential in Materials Science

Monomer in Polymerization Reactions

There is currently no available scientific literature that describes the use of N-benzyl-2,2-diphenylpent-4-en-1-amine as a monomeric unit for the synthesis of polymers. The structural characteristics of the molecule, specifically the presence of a terminal alkene group, theoretically suggest potential for vinyl-type polymerization. However, the significant steric hindrance presented by the two phenyl groups and the benzyl (B1604629) group attached to the amine may pose considerable challenges to achieving polymerization under standard conditions. Research into the polymerization of sterically hindered alkenes is an ongoing field, but to date, this specific compound has not been reported as a successful monomer.

Development of Functional Materials

Consistent with the absence of its use in polymerization, there are no reports on the development of functional materials derived from this compound. The synthesis of functional materials is predicated on the ability of a compound to either polymerize or be incorporated into a larger material matrix, often through polymerization. Without evidence of the former, the latter application remains unexplored in the available literature.

It is noteworthy that this compound has been utilized as a substrate in studies of intramolecular hydroamination, a catalytic reaction that forms nitrogen-containing heterocyclic compounds. This indicates that the primary research focus for this compound has been on its transformation into smaller, discrete molecules rather than its assembly into macromolecular structures.

Future research may yet uncover pathways to overcome the steric challenges and enable the polymerization of this compound, potentially leading to novel polymers with unique properties and applications in functional materials. However, at present, such applications are not supported by the scientific record.

Future Research Directions

Exploration of Novel Synthetic Pathways for N-benzyl-2,2-diphenylpent-4-en-1-amine and its Analogues

The current synthesis of this compound typically involves a reductive amination process. rsc.org This established method, while effective, provides a foundation upon which future research can build. The exploration of novel synthetic pathways is a crucial endeavor to enhance efficiency, improve atom economy, and access a wider array of structural analogues.

Future investigations could focus on developing alternative strategies that circumvent multi-step procedures. For instance, multicomponent reactions, where three or more reactants combine in a single operation to form the target molecule, could offer a more convergent and efficient approach. Research into transition-metal-catalyzed C-H activation and amination reactions could also unveil new routes to this compound and its derivatives, potentially offering different substrate scopes and functional group tolerances. The development of greener synthetic methods, utilizing more benign solvents and reagents, also represents a valuable avenue for future work.

Development of Asymmetric Catalytic Processes with Enhanced Enantioselectivity and Efficiency

A significant area of research involving this compound has been its use as a model substrate in the development of asymmetric intramolecular hydroamination reactions. researchgate.netrsc.org This transformation yields chiral pyrrolidine (B122466) derivatives, which are important structural motifs in many biologically active compounds. Future research will undoubtedly continue to refine these catalytic processes to achieve higher levels of enantioselectivity and efficiency.

The design and synthesis of new chiral ligands for transition metals, particularly iridium, are at the forefront of this research. researchgate.netacs.org N-heterocyclic carbenes (NHCs) have proven to be a highly effective class of ligands in this context. researchgate.netrsc.org Future work will likely involve the fine-tuning of the steric and electronic properties of these NHC ligands to further boost catalytic activity and enantiocontrol. The exploration of catalysts based on other transition metals, or even organocatalysts, could also lead to new, highly selective hydroamination protocols. rsc.org Furthermore, optimizing reaction conditions, such as solvent, temperature, and catalyst loading, will remain a key aspect of developing more practical and scalable asymmetric processes. rsc.org

Table 1: Performance of Chiral Cationic NHC-Iridium Catalysts in the Intramolecular Hydroamination of this compound

Catalyst Yield (%) Enantiomeric Excess (ee %)
[(Ra,Ra,S,S)-DiPh-2,7-SICyNap]Ir(COD)][NTf2] >95 98
[(Ra,Ra,S,S)-DiPh-2-SICyoctNap)Ir(BB)][PF6] Variable Variable
Ir-disulfoxide complexes Appreciable Up to 40

Data sourced from studies on enantioselective intramolecular hydroamination reactions. researchgate.netrsc.orguwa.edu.au

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting catalyst performance. publish.csiro.auresearchgate.net In the context of the hydroamination of this compound, computational studies can provide deep insights into the catalytic cycle, including the structures of key intermediates and transition states. researchgate.net

Future research in this area will likely focus on building more accurate and predictive computational models. These models could be used to screen new catalyst designs in silico, thereby accelerating the discovery of more effective catalysts. Furthermore, computational studies can help to elucidate the origins of enantioselectivity in asymmetric reactions, providing a rational basis for the design of ligands that can achieve even higher levels of stereocontrol. The interplay between experimental and computational studies will be crucial for the continued development of this field. publish.csiro.auresearchgate.net

Expansion of Synthetic Utility in Diverse Organic and Organometallic Transformations

While the intramolecular hydroamination of this compound has been a primary focus, its synthetic utility is not necessarily limited to this transformation. nih.govacs.org Future research should aim to expand the repertoire of reactions in which this compound can participate.

The presence of both an amine and a terminal alkene functionality within the same molecule opens up possibilities for a variety of other intramolecular cyclization reactions. For example, investigations into catalytic processes such as amino- or aziridination could lead to the formation of different heterocyclic ring systems. Furthermore, the diphenylmethyl group could be a target for functionalization, and the alkene moiety could participate in a range of other addition and cycloaddition reactions. Exploring the reactivity of this compound in the context of organometallic transformations beyond hydroamination could also unveil novel and valuable synthetic methodologies.

Q & A

Basic Research Questions

Q. What catalytic systems are commonly employed for the intramolecular hydroamination of N-benzyl-2,2-diphenylpent-4-en-1-amine?

  • The compound undergoes cyclohydroamination using diverse catalysts:

  • Iron(II) β-diketiminate complexes (10 mol%) achieve 80% yield of pyrrolidine at 90°C over 24 hours, with byproduct formation (e.g., oxidative amination products) .
  • Organoactinide catalysts (XA2 and XAd systems) enable complete substrate conversion to 2-methyl-4,4-diphenylpyrrolidine, as confirmed by 1H^1H NMR (Table 6.1) .
  • Iridium complexes ([Ir(COD)Cl]2_2) operate at 110°C with 5 mol% HNEt3_3Cl as a cocatalyst, showing substrate-dependent kinetics and olefin activation mechanisms .

Q. How is the cyclohydroamination reaction monitored and optimized experimentally?

  • Analytical methods : 1H^1H NMR tracks substrate conversion and product ratios (e.g., pyrrolidine vs. oxidative byproducts) .
  • Optimization parameters :

  • Catalyst loading (e.g., 10 mol% Fe(II) vs. 5 mol% Ir) .
  • Temperature (65–110°C) and reaction time (24–48 hours) .
  • Substrate purity and steric/electronic effects of substituents (e.g., fluorine substitution in related amines does not significantly alter yields) .

Advanced Research Questions

Q. What mechanistic insights explain the divergent catalytic pathways in this compound hydroamination?

  • Iron and actinide systems favor amine activation , where the catalyst facilitates N–H bond cleavage, enabling nucleophilic attack on the alkene .
  • Iridium systems instead activate the olefin moiety , forming a zwitterionic intermediate via reversible amine addition to the metal-coordinated C=C bond. Rate-limiting reductive elimination occurs through an Ir(III)-hydrido intermediate .
  • Kinetic differences :

  • Ir-catalyzed reactions exhibit first-order dependence on Ir concentration and inverse dependence on substrate/product concentrations .
  • A primary kinetic isotope effect (kH/kD=3.4k_H/k_D = 3.4) suggests N–H bond breaking is critical in turnover-limiting steps .

Q. How do catalyst choice and reaction conditions impact yield discrepancies in hydroamination?

  • Actinide catalysts achieve full conversion (Table 6.1) but require rigorous exclusion of moisture/air .
  • Iron catalysts offer moderate yields (80%) but tolerate broader substrate scope, including sterically hindered derivatives .
  • Contradiction resolution : Higher temperatures (110°C) in Ir systems accelerate reductive elimination but may promote side reactions, whereas actinide systems operate under milder conditions (room temperature to 90°C) .

Q. What methodological approaches are recommended for analyzing conflicting data in hydroamination studies?

  • Comparative kinetic profiling : Use Eyring/Arrhenius analyses to assess activation parameters (ΔH=20.9\Delta H^\ddagger = 20.9 kcal/mol for Ir; ΔS=23.1\Delta S^\ddagger = -23.1 cal/K·mol) .
  • Hammett studies : Evaluate electronic effects (e.g., ρ = -2.4 for Ir systems, indicating electron-rich amines enhance reactivity) .
  • Byproduct quantification : Monitor oxidative (e.g., 3a) and reductive (e.g., 4a) byproducts via GC-MS or HPLC to refine catalytic selectivity .

Methodological Guidelines

Q. How to design a kinetic study for hydroamination reactions of this compound?

  • Step 1 : Conduct time-course experiments under pseudo-first-order conditions.
  • Step 2 : Determine reaction orders via variable substrate/catalyst concentrations.
  • Step 3 : Use isotopic labeling (e.g., 2H^2H) to probe rate-determining steps.
  • Step 4 : Validate mechanisms with DFT calculations (e.g., transition-state geometries for Ir-catalyzed pathways) .

Q. What are best practices for characterizing reaction products?

  • Spectroscopic confirmation : 1H^1H, 13C^{13}C NMR, and HRMS for structural elucidation.
  • Crystallography : Single-crystal X-ray diffraction for ambiguous stereochemistry.
  • Chromatography : HPLC/GC with chiral columns to resolve enantiomers (if applicable).

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